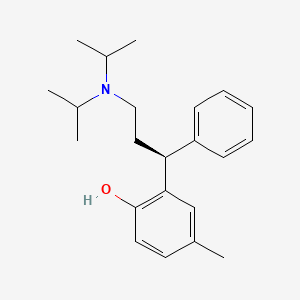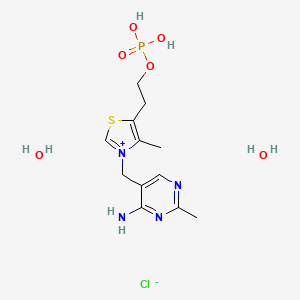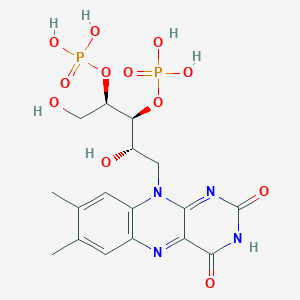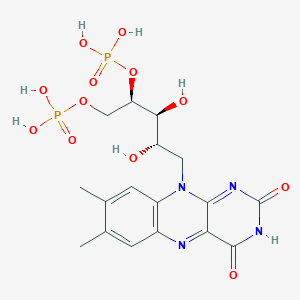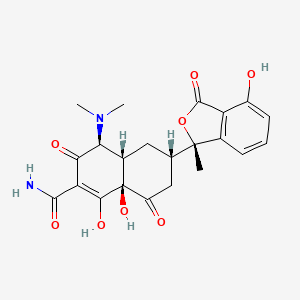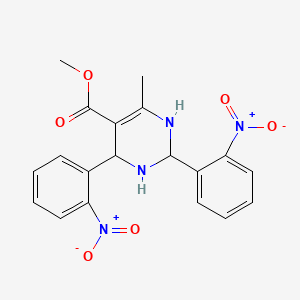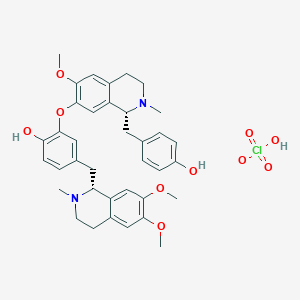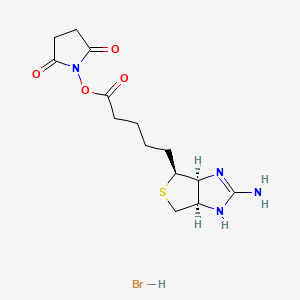
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis involves several steps, typically starting from a glucopyranoside or glucopyranuronic acid derivative. One approach is the reaction of methyl 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-alpha-D-glucopyranoside with chemicals like oxalyl chloride, leading to oxamide derivatives or related compounds (Temeriusz et al., 2003).
Molecular Structure Analysis
The molecular structure is determined using techniques such as NMR analysis. In the case of derivatives of 2-amino-2-deoxy-D-glucose, their structure has been extensively studied using both 1H and 13C NMR in solution and the solid state to confirm the presence of specific functional groups and their arrangement (Temeriusz et al., 2003).
Chemical Reactions and Properties
The chemical reactions typically involve the formation of amide or ester linkages. For example, the synthesis can involve coupling with amino acids or peptides to form oxamide or ester derivatives, showcasing the compound's versatility in forming various biochemical conjugates (Temeriusz et al., 2003).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of this compound under different conditions. These properties can be influenced by the degree of acetylation and the presence of the amino group.
Chemical Properties Analysis
The chemical properties include reactivity towards various reagents, stability under different conditions, and the potential for further modification. For instance, the acetyl groups may be subject to hydrolysis under certain conditions, altering the molecule's properties and reactivity (Temeriusz et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis of New Ureido Sugars : Amino acid esters were utilized as amination agents in the synthesis of new ureido sugars, creating derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Enamines Derived from 2-Amino-2-Deoxy-D-Glucose : This study focused on the reactions of 2-amino-2-deoxy-β-D-glucopyranose with acetoacetic esters, leading to the production of various glucopyranoses and enzymatic esters with potential application in synthetic chemistry (Gómez Sánchez, Cert Ventulá, & Scheidegger, 1971).
Synthesis and Reactions of α- and β-D-Glucopyranosyluronic Esters of Amino Acids : This research involved the synthesis of fully benzylated α- and β-d-glucopyranosyluronic esters of various amino acids, providing insights into the complex chemistry of sugar derivatives (Ljevakovic & Keglević, 1980).
Glycosyl Esters of Amino Acids : The study explored the synthesis and properties of unprotected glucosyl and glucuronic esters of glycine and alanine, presenting an intricate pathway of sugar chemistry (Keglević, Ljevakovic, & Valenteković, 1975).
Preparation of Some Glycosyl Amino Acid Building Blocks via Click Reaction : This research involved the preparation of glycosyl amino acid building blocks using a copper-catalyzed 1,3-dipolar cycloaddition reaction, demonstrating an advanced approach in the synthesis of complex sugar derivatives (Günther, Schips, & Ziegler, 2008).
Synthesis of Secondary Sugar Sulfonic Acids by Nucleophilic Displacement Reactions : The research highlights a novel method for synthesizing 4-deoxy-4-C-sulfonic acid and 6-deoxy-6-C-sulfonic acid derivatives of methyl α-d-gluco- and α-d-galactopyranosides, paving the way for potential applications in medicinal chemistry and drug synthesis (Lipták, Balla, Jánossy, Sajtos, & Szilágyi, 2004).
Hydrolytic Degradation of Poly(Ester Amides) Derived from Carbohydrates : The study discusses the hydrolytic degradation of stereoregular poly(ester amides) obtained from various 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)succinyl] derivatives, showcasing their application in understanding the degradation properties of carbohydrate-derived materials (Martínez, Pinilla, Mata, & Pérez, 1997).
Eigenschaften
CAS-Nummer |
14365-73-2 |
|---|---|
Produktname |
1-Amino-1-deoxy-2,3,4-triacetate β-D-Glucopyranuronic Acid Methyl Ester |
Molekularformel |
C₁₃H₁₉NO₉ |
Molekulargewicht |
333.29 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



